GSK J5
Description
Contextualizing GSK J5 within the Landscape of Small Molecule Probes
Small molecule probes are characterized as well-characterized, drug-like molecules designed to potently and selectively modulate the activity of a specific protein target in vitro with a defined mode of action. caymanchem.com They are instrumental in attributing observed biological outcomes to the function of a particular protein. annualreviews.org this compound fits into this framework not as an active modulator, but as a crucial comparator. It is a cell-permeable ester derivative of GSK J2, which itself is an inactive control compound with significantly less activity against its intended target compared to the active probe GSK J1. apexbt.comtocris.comthesgc.orgmedchemexpress.comcaymanchem.com This structural similarity to the active probe GSK J4 (the ethyl ester prodrug of GSK J1) nih.govresearchgate.netbiorxiv.org while lacking significant biological activity, makes this compound an invaluable tool for researchers to confirm that the effects observed with the active probe are indeed due to on-target inhibition and not off-target effects or general cellular toxicity. medchemexpress.comcaymanchem.comnih.govbiorxiv.org
Historical Development and Origin of this compound as a Research Tool
The development of this compound is intrinsically linked to the discovery and characterization of GSK J1 and its cell-permeable prodrug, GSK J4. GSK J1 was developed as a selective and potent inhibitor of Jumonji domain-containing protein D3 (JMJD3) and Ubiquitously Transcribed Tetratricopeptide Repeat Containing, X Chromosome (UTX), which are histone H3 lysine (B10760008) 27 (H3K27) demethylases. thesgc.orgnih.govglpbio.com These enzymes play vital roles in regulating gene activity through the demethylation of H3K27me3, an epigenetic mark associated with gene silencing. thesgc.org
Recognizing that the highly polar carboxylate group of GSK J1 restricted its cellular permeability, a prodrug strategy was employed. nih.gov This involved masking the polarity of the acid group with an ethyl ester, resulting in GSK J4, a cell-permeable compound that is hydrolyzed intracellularly to release the active GSK J1. annualreviews.orgnih.govbiorxiv.org To provide a proper control for cellular experiments, an analogous inactive compound, GSK J2 (a pyridine (B92270) regio-isomer of GSK J1 with considerably weaker JMJD3 inhibition), was also synthesized as a cell-permeable ethyl ester derivative, which is this compound. thesgc.orgmedchemexpress.comcaymanchem.comnih.gov This design ensures that this compound shares similar physicochemical properties and cellular uptake mechanisms with GSK J4 but lacks significant inhibitory activity against the target demethylases. caymanchem.comnih.gov The Structural Genomics Consortium (SGC) has been involved in making these chemical probes available to the research community to facilitate target validation and phenotypic profiling studies. caymanchem.comthesgc.orgbio-techne.com
The use of this compound as a negative control has been documented in various research contexts. For instance, studies investigating the effects of GSK J4 on proinflammatory macrophage responses demonstrated that while GSK J4 significantly reduced the expression of LPS-driven cytokines like TNF-α, this compound had no such effect. medchemexpress.comnih.govresearchgate.net Similarly, in studies examining the impact of GSK J4 on H3K27me3 levels and gene expression, GSK J4, but not this compound, was shown to preserve nuclear H3K27me3 staining and prevent the loss of H3K27me3 associated with specific gene promoters. nih.govresearchgate.net These findings underscore the importance of using this compound to confirm the specificity of GSK J4's actions.
While primarily known as an inactive control for KDM inhibitors, some research has explored other potential activities for this compound, although these are less established compared to its role as a negative control. One source mentions this compound as a potential inhibitor of schistosomes and helminths, increasing their mortality in a dose- and time-dependent manner in vitro. medchemexpress.comtargetmol.comresearchgate.net However, the primary and most widely accepted application of this compound in biomedical research remains its use as a critical inactive control for studies involving GSK J4 and related KDM inhibitors.
Table 1: Key Characteristics of this compound
| Characteristic | Value / Description | Source |
| PubChem CID | 126456082 (for the hydrochloride form) | tocris.combio-techne.comnih.gov |
| Chemical Formula | C₂₄H₂₇N₅O₂ (free base) glpbio.combiosynth.com, C₂₄H₂₇N₅O₂.HCl (hydrochloride) tocris.comcaymanchem.combio-techne.comabcam.com | tocris.comcaymanchem.comglpbio.combio-techne.combiosynth.comabcam.com |
| Molecular Weight | 417.5 g/mol (free base) glpbio.combiosynth.com, 453.97 g/mol or 454.0 g/mol (hydrochloride) tocris.comcaymanchem.combio-techne.comnih.gov | tocris.comcaymanchem.comglpbio.combio-techne.comnih.govbiosynth.com |
| Description | Inactive isomer of GSK J4; cell-permeable ester derivative of inactive control GSK J2. | apexbt.comtocris.commedchemexpress.combio-techne.comapexbt.com |
| Primary Research Use | Negative control for studies involving GSK J4 and KDM inhibitors, particularly those targeting JMJD3 and UTX. | thesgc.orgcaymanchem.comnih.gov |
| Target (as control) | Lack of significant inhibition of JMJD3 (IC₅₀ > 100 μM) thesgc.orgcaymanchem.comnih.gov | thesgc.orgcaymanchem.comnih.gov |
| Solubility (HCl form) | Soluble in DMSO (up to 50 mM) tocris.combio-techne.com, Ethanol (20 mg/ml) caymanchem.comglpbio.com, DMF (30 mg/ml) caymanchem.comglpbio.com | tocris.comcaymanchem.comglpbio.combio-techne.com |
Table 2: Comparative Activity of GSK J1, GSK J2, GSK J4, and this compound against JMJD3
| Compound | Description | JMJD3 Inhibition (IC₅₀) | Cellular Permeability | Research Role | Source |
| GSK J1 | Active inhibitor | ~60 nM | Low | Active Probe | thesgc.orgnih.gov |
| GSK J2 | Inactive control (free base) | > 100 μM | Low | Inactive Control | thesgc.orgnih.gov |
| GSK J4 | Cell-permeable prodrug of GSK J1 | 1 µM < IC₅₀ < 10 µM (in cells) | High | Cell-Active Probe | thesgc.orgnih.gov |
| This compound | Cell-permeable ester of inactive control GSK J2 | > 100 μM (free base) | High | Cell-Active Control | thesgc.orgcaymanchem.comnih.gov |
Detailed Research Findings Related to this compound's Role as a Control:
In the context of cancer research, where epigenetic mechanisms are increasingly recognized for their role in pathogenesis, this compound has been used to validate the anti-proliferative effects of GSK J4. ox.ac.uk For example, in studies with Ewing's sarcoma cells, GSK J4 demonstrated an anti-proliferative effect, while this compound, used as an inactive regioisomer control, did not show similar activity under the tested conditions. ox.ac.uk This differential effect reinforces that the observed reduction in cell proliferation is likely attributable to the targeted inhibition by GSK J4.
The consistent lack of significant biological activity of this compound in experiments where its active counterpart, GSK J4, demonstrates clear effects underscores this compound's value as a reliable negative control. Its use is crucial for researchers to confidently interpret their results and attribute observed phenotypes to the specific inhibition of JMJD3 and UTX or other targets of the active probe, rather than to non-specific cellular responses or off-target interactions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-2-31-23(30)9-13-26-21-16-22(28-24(27-21)20-8-5-12-25-17-20)29-14-10-18-6-3-4-7-19(18)11-15-29/h3-8,12,16-17H,2,9-11,13-15H2,1H3,(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPGVGSKBNXQDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC1=CC(=NC(=N1)C2=CN=CC=C2)N3CCC4=CC=CC=C4CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Epigenetic Modulation and Histone Demethylase Studies
GSK J5 as an Inactive Isomer in Histone Demethylase Research
This compound serves as a critical control compound in studies investigating the activity of KDM6 inhibitors. It is characterized as an inactive isomer of GSK J4 apexbt.com, and its parent compound, GSK J2, is an inactive analogue of GSK J1. researchgate.netbiorxiv.org The structural difference in this compound, specifically a regio-isomer of the pyridine (B92270) moiety found in GSK-J1, prevents it from engaging in the bidentate metal chelation necessary for inhibiting the catalytic activity of KDM enzymes. biorxiv.orgnih.gov This structural feature is key to its lack of activity.
Comparative Analysis with GSK J4 and GSK J1 in Lysine (B10760008) Demethylase (KDM) Inhibition
GSK J1 is a potent catalytic site inhibitor of JMJD3 and UTX. tocris.comguidetopharmacology.orgnih.gov Studies have shown that GSK J1 inhibits JMJD3 with an IC50 of 28 nM and UTX with an IC50 of 53 nM. tocris.com While primarily selective for the KDM6 subfamily, GSK J1 can also inhibit other KDMs, such as KDM5B, KDM5C, and KDM5A, albeit at significantly higher concentrations. tocris.com
GSK J4 is the ethyl ester prodrug of GSK J1, designed for improved cell permeability. guidetoimmunopharmacology.orgguidetopharmacology.org Once inside cells, GSK J4 is converted to the active form, GSK J1, which then exerts its inhibitory effects on KDM6 enzymes. biorxiv.org Consequently, GSK J4 is effective in blocking the demethylation of histone H3K27 in cellular contexts. nih.govguidetoimmunopharmacology.org
In stark contrast, this compound, the ethyl ester derivative of the inactive GSK J2, demonstrates negligible inhibitory activity against KDM6 enzymes. biorxiv.org Comparative studies highlight this difference; treatment with GSK J4 leads to an increase in H3K27me3 levels, consistent with KDM6 inhibition, whereas treatment with this compound shows no such effect on H3K27 methylation. biologists.com This lack of activity extends to cellular responses, where this compound does not exhibit the anti-proliferative effects observed with GSK J4 in cell-based screens. biorxiv.org The significant difference in activity between GSK J1/GSK J4 and GSK J2/GSK J5 underscores the importance of the specific structural requirements for potent KDM6 inhibition.
Here is a comparative overview of the inhibitory activity:
| Compound | Target Enzymes (KDM6 Subfamily) | IC50 (nM) | Notes |
|---|---|---|---|
| GSK J1 | JMJD3 (KDM6B) | 28 tocris.com | Potent inhibitor |
| GSK J1 | UTX (KDM6A) | 53 tocris.com | Potent inhibitor |
| GSK J4 | JMJD3 (KDM6B) | 8600 (8.6 µM) researchgate.net | Cell-permeable prodrug of GSK J1 |
| GSK J4 | UTX (KDM6A) | 6600 (6.6 µM) researchgate.net | Cell-permeable prodrug of GSK J1 |
| This compound | KDM6 (JMJD3/UTX) | > 100000 (> 100 µM) biorxiv.org | Inactive isomer/control |
Note: IC50 values can vary depending on the assay conditions and specific study.
Specificity and Selectivity Validation in KDM6 Demethylase Investigations (JMJD3/UTX)
The inclusion of this compound as a negative control is paramount for validating the specificity and selectivity of GSK J1 and GSK J4 in targeting KDM6 demethylases. By comparing the outcomes of experiments conducted with the active compounds (GSK J1 or GSK J4) and the inactive control (this compound), researchers can confirm that the observed biological effects are indeed a direct consequence of inhibiting KDM6 activity, rather than off-target interactions. biorxiv.orgbiologists.com
Implications of this compound in Epigenetic Pathway Delineation
The strategic use of this compound as an inactive control has significant implications for delineating epigenetic pathways regulated by KDM6 enzymes. By providing a reliable point of comparison to the active inhibitors GSK J1 and GSK J4, this compound helps researchers to isolate the specific contributions of JMJD3 and UTX to various cellular processes. biologists.com
Role and Application in Cellular and Molecular Biology Research
Investigations of Immune Cell Function and Inflammatory Responses
In the study of immune cell function and inflammatory responses, GSK J5 serves as a crucial control to understand the specific impact of H3K27 demethylase inhibition mediated by compounds like GSK-J4. Its inclusion in experimental designs helps to validate that the observed modulation of immune cell behavior and inflammatory processes is a direct consequence of inhibiting the targeted enzymes.
Modulation of Macrophage Responses
Studies investigating the role of H3K27 demethylases in macrophage function and inflammatory responses frequently utilize this compound as an inactive control. These studies aim to understand how epigenetic modifications, particularly those regulated by JMJD3 and UTX, influence macrophage activation and the subsequent release of inflammatory mediators.
Analysis of LPS-induced Cytokine Expression (e.g., TNF-α)
Research examining the impact of H3K27 demethylase inhibition on lipopolysaccharide (LPS)-induced cytokine expression in macrophages has consistently shown that this compound does not significantly affect the production of pro-inflammatory cytokines, such as TNF-α. In contrast, its active isomer, GSK-J4, has been demonstrated to significantly reduce the expression of numerous LPS-driven cytokines in human primary macrophages. medchemexpress.commedchemexpress.comresearchgate.netnih.govfrontiersin.orgresearchgate.net This lack of effect by this compound, while GSK-J4 attenuates TNF-α protein production in a dose-dependent manner, underscores the specificity of GSK-J4's activity. researchgate.netresearchgate.net Neither GSK-J4 nor this compound directly impacts the levels of LPS-induced JMJD3 or LPS-independent UTX and EZH2, further supporting that the observed effects are related to demethylase inhibition rather than altered enzyme expression. medchemexpress.commedchemexpress.comresearchgate.netresearchgate.net
Chromatin Immunoprecipitation (ChIP) Studies of H3K27me3 Loss
Chromatin immunoprecipitation (ChIP) studies investigating the epigenetic mechanisms underlying the modulation of gene expression in macrophages have also utilized this compound as a control. These studies have revealed that this compound does not prevent the LPS-induced loss of the repressive histone mark H3K27me3 associated with the transcription start site (TSS) of genes like TNF-α. medchemexpress.comresearchgate.netnih.govfrontiersin.orgresearchgate.net Furthermore, this compound does not block the recruitment of RNA polymerase II to these loci following LPS stimulation. researchgate.netnih.govresearchgate.net This is in stark contrast to GSK-J4, which effectively prevents the LPS-induced reduction of H3K27me3 at the TNFA TSS and inhibits the recruitment of RNA polymerase II, thereby impacting gene transcription. medchemexpress.comresearchgate.netnih.govfrontiersin.orgresearchgate.net The absence of effect by this compound in these ChIP assays reinforces its characterization as an inactive control compound in the context of H3K27 demethylation.
Impact on Natural Killer (NK) Cell Inflammatory Functions
Similar to studies in macrophages, research into the role of H3K27 demethylases in regulating the inflammatory functions of Natural Killer (NK) cells has employed this compound as a control. These investigations aim to elucidate how epigenetic regulation influences the cytokine production and activation state of NK cells.
Regulation of Cytokine Production (e.g., IFN-γ, TNFα, GM-CSF, IL-10)
In studies assessing the regulation of cytokine production by NK cells, this compound has been shown to have little to no effect on the secretion of key inflammatory cytokines, including IFN-γ, TNF-α, GM-CSF, and IL-10. researchgate.netnih.gov This is in contrast to GSK-J4, which has been reported to reduce the secretion of these cytokines in NK cells, potentially through the upregulation of H3K27me3. researchgate.netnih.gov The consistent lack of impact by this compound on NK cell cytokine production further supports its use as an inactive control in these experimental systems.
Effects on T Helper 17 (Th17) Cell Development and Effector Functions
Research into T helper 17 (Th17) cells, a subset of CD4+ effector T cells critical for immunity and inflammation, has utilized this compound to understand the role of KDM6 demethylases in their development and function nih.govnih.govresearchgate.netnih.gov. Th17 cells are characterized by the production of cytokines such as IL-17A, IL-17F, IL-21, and IL-22 nih.gov. Studies have shown that inhibiting KDM6A/B with GSK J4 impacts Th17 differentiation and effector functions, while treatment with the inactive isomer this compound does not produce these effects nih.govresearchgate.netnih.govresearchgate.net.
Metabolic reprogramming is a key feature of T cell activation and differentiation nih.govresearchgate.netnih.govresearchgate.net. Investigations into the metabolic pathways in Th17 cells have revealed that treatment with GSK J4 induces significant changes, such as increased glucose utilization and decreased activity in the pentose (B10789219) phosphate (B84403) pathway nih.govresearchgate.net. In contrast, treatment with this compound did not induce significant changes in these metabolic pathways when compared to control treatments (e.g., DMSO) nih.govresearchgate.net. This highlights that the metabolic alterations observed are specifically linked to the enzymatic inhibition by GSK J4 nih.govresearchgate.net.
Table 1: Influence on Metabolic Pathways in Th17 Cells (Comparative Effects)
| Treatment | Glucose Utilization | Pentose Phosphate Pathway Activity | Other Metabolic Changes | Citation |
| DMSO | Baseline | Baseline | Baseline | nih.govresearchgate.net |
| GSK J4 | Increased | Decreased | Elevations in 3-phosphoglycerate (B1209933) and phosphoenolpyruvate; depletion of amino acids, cellular ascorbate; signature of membrane lipid biosynthesis; increase in protein glycosylation pathway activity. | nih.govresearchgate.net |
| This compound | No significant change | No significant change | No significant changes compared to DMSO. | nih.govresearchgate.net |
Table 2: Cell Cycle and Proliferation in Th17 Differentiation (Comparative Effects)
| Treatment | Cell Counting (after 72h) | Ki-67 Expression | CD25 Expression | Citation |
| DMSO | Baseline proliferation | Detected | Detected | researchgate.net |
| GSK J4 | Reduced | Affected | Affected | nih.govresearchgate.net |
| This compound | No significant reduction compared to DMSO | Not significantly impacted compared to DMSO | Not significantly impacted compared to DMSO | researchgate.net |
Influence on Metabolic Pathways in Th17 Cells
Analysis of B Cell Differentiation and Plasmablast Formation
B cell differentiation into antibody-secreting plasmablasts and plasma cells is a complex process involving significant transcriptional, metabolic, and epigenetic changes nih.govelifesciences.orgroitt.comfrontiersin.org. Research investigating the role of H3K27me3 demethylases in B cell differentiation and plasmablast formation has utilized this compound as a control nih.govresearchgate.net. Treatment of ex vivo stimulated mouse B cells with GSK J4 has been shown to increase plasmablast frequency nih.gov. Importantly, this increase in plasmablast formation was observed when compared to treatment with the inactive control compound, this compound nih.gov. This indicates that the enhanced plasmablast differentiation is specifically due to the inhibition of KDM6 activity by GSK J4 nih.gov. Further studies have confirmed that this compound did not impact plasma cell frequencies, reinforcing the specificity of GSK J4's effect on promoting plasma cell differentiation researchgate.net.
Table 3: B Cell Differentiation and Plasmablast Formation (Comparative Effects)
| Treatment | Plasmablast Frequency (CD138+ cells) | Activated B Cell Frequency (B220+GL7+ cells) | Citation |
| DMSO | Baseline | Baseline | nih.gov |
| GSK J4 | Increased | Small but significant increase | nih.gov |
| This compound | No increase compared to DMSO | Not significantly impacted compared to DMSO | nih.govresearchgate.net |
Studies in Cancer Biology Models
This compound has also been employed as an inactive control in cancer biology research, particularly in studies involving its active counterpart, GSK J4, in models of acute myeloid leukemia (AML) and diffuse large B-cell lymphoma (DLBCL) apexbt.comtocris.comgsk-studyregister.comfrontiersin.orgnih.gov.
Acute Myeloid Leukemia (AML) Research
Acute myeloid leukemia (AML) is a progressive hematopoietic cancer frontiersin.org. Studies have explored the potential therapeutic effects of KDM6 inhibition in AML. GSK J4 has demonstrated anti-proliferative effects and induced apoptosis and cell cycle arrest in AML cell lines apexbt.comfrontiersin.org. This compound is identified as an inactive isomer of GSK J4 in the context of AML research apexbt.comtocris.com. While the research focuses on the activity of GSK J4, the use of this compound as a control is crucial to validate that the observed anti-leukemic effects are specifically mediated by the inhibition of KDM6 demethylases apexbt.comfrontiersin.org.
Diffuse Large B-Cell Lymphoma (DLBCL) Investigations
Diffuse large B-cell lymphoma (DLBCL) is an aggressive form of non-Hodgkin lymphoma gsk-studyregister.comnih.gov. Investigations into potential therapeutic targets for DLBCL have included studies on KDM6 inhibition. GSK J4 has been shown to induce apoptosis in certain DLBCL cell lines nih.gov. Similar to AML research, this compound serves as an inactive isomer in these investigations gsk-studyregister.com. Its inclusion in experimental designs helps to confirm that the cytotoxic effects observed in DLBCL cells are specifically due to the activity of GSK J4 as a KDM6 inhibitor nih.gov.
Chordoma Cell Death and Survival Pathways
In research exploring chordoma cell death and survival pathways, this compound has been employed as a control compound. Studies investigating the effects of KDM6A/B inhibitors, such as GSK-J4 and its derivative KDOBA67, on chordoma cell viability and apoptosis have shown that this compound does not exhibit anti-proliferative effects. nih.govbiorxiv.orgbiorxiv.orgresearchgate.net This indicates that the observed reduction in chordoma cell viability and induction of apoptosis by GSK-J4 and KDOBA67 are specifically due to their activity as KDM6 inhibitors, and not a general toxicity associated with the compound class or the presence of the this compound molecule itself. nih.govbiorxiv.orgbiorxiv.org Research has confirmed that treatment with GSK-J4 or KDOBA67, but not GSK-J5, leads to a reduction in the expression of brachyury (TBXT), a transcription factor considered a putative oncogene in chordoma, further supporting the specificity of the active inhibitors. biorxiv.orgbiorxiv.orgresearchgate.net
Ewing Sarcoma and Osteosarcoma Proliferation Studies
While this compound is primarily known as an inactive control for KDM6 inhibitors, research into sarcoma proliferation, including Ewing sarcoma and osteosarcoma, often focuses on different molecular targets. Studies in osteosarcoma have investigated the efficacy of targeting glycogen (B147801) synthase kinase-3β (GSK-3β) and insulin (B600854) growth factor-I receptor (IGF1R) signaling pathways to inhibit cell proliferation. nih.govoncotarget.com Similarly, research in Ewing sarcoma has explored targeting the EWS-FLI1 fusion protein and related epigenetic mechanisms. unclineberger.orgoncotarget.commdpi.come-century.us While these studies involve compounds with "GSK" in their nomenclature (referring to GlaxoSmithKline), they pertain to different compounds and targets than this compound. Therefore, specific research directly detailing the role or effects of this compound in Ewing sarcoma and osteosarcoma proliferation studies within the context of the provided search results is limited.
Assessment of Anti-Proliferative Effects in Cancer Cell Lines
In the broader assessment of anti-proliferative effects in various cancer cell lines, this compound consistently serves as an inactive control. Studies evaluating the anti-proliferative activity of KDM6 inhibitors like GSK-J4 in cell-based screens, including multiple myeloma cell lines, have demonstrated that this compound does not show significant anti-proliferative activity. biorxiv.org This lack of effect reinforces its utility as a negative control, helping researchers confirm that the anti-proliferative effects observed with active compounds are specifically mediated through the inhibition of their intended targets, such as KDM6 enzymes. biorxiv.orgnih.govbiorxiv.org
Table 1: Anti-Proliferative Effects of this compound and Related Compounds in Cancer Cell Lines
| Compound | Target(s) (Primary) | Anti-Proliferative Effect | Relevant Cancer Types Studied | Source(s) |
| This compound | N/A (Inactive) | None observed | Chordoma, Multiple Myeloma, various cancer cell lines tested | biorxiv.orgnih.govbiorxiv.org |
| GSK-J4 | KDM6A/B | Potent | Chordoma, Multiple Myeloma, AML | apexbt.combiorxiv.orgnih.gov |
| KDOBA67 | KDM6A/B | Potent | Chordoma | nih.govbiorxiv.orgbiorxiv.org |
Research in Other Disease Models and Physiological Processes
Beyond cancer research, this compound has been investigated in the context of other disease models, particularly in research concerning parasitic infections like schistosomiasis.
Schistosomiasis and Parasite Biology Research
In schistosomiasis research, this compound has been examined for its effects on the parasite Schistosoma mansoni. While its active isomer, GSK-J4, has shown significant effects on parasite viability and motility, this compound has primarily served as a control to understand the specificity of GSK-J4's actions. nih.govresearchgate.netresearchgate.netmedchemexpress.com
Studies evaluating the impact of compounds on the mortality of Schistosoma mansoni schistosomula have included this compound. Research indicates that GSK-J4 increases schistosomula mortality in a dose- and time-dependent manner. nih.govmedchemexpress.commedchemexpress.com In contrast, this compound, as the inactive isomer, is reported to have less pronounced effects on schistosomula viability. While some sources mention this compound increasing schistosomula mortality medchemexpress.commedchemexpress.com, the detailed comparative studies with GSK-J4 highlight this compound's role as a control with minor alterations compared to the significant impact of the active compound. nih.gov
The effects of this compound on adult Schistosoma mansoni worm motility and mortality have also been investigated. Research comparing GSK-J4 and this compound demonstrated that GSK-J4 impaired motility and induced mortality in adult worms in a time- and concentration-dependent manner. nih.gov Treatment with this compound, even at relatively high concentrations (e.g., 30 μM), promoted only minor alterations in worm motility compared to the significant effects of GSK-J4. nih.gov While some sources broadly state that this compound increases adult worm motility and mortality medchemexpress.commedchemexpress.com, the detailed findings from comparative studies position this compound as a compound with limited impact on adult worm motility and viability, reinforcing its use as an inactive control for GSK-J4 in schistosomiasis research. nih.gov Interestingly, treatment with 30 μM of GSK-J5 was observed to inhibit female oviposition similarly to GSK-J4, suggesting potential effects on reproductive processes independent of motility or mortality at that concentration. nih.gov
Table 2: Effects of this compound and GSK-J4 on Schistosoma mansoni
| Compound | Schistosomula Mortality | Adult Worm Motility | Adult Worm Mortality | Adult Worm Oviposition | Source(s) |
| This compound | Minor alterations | Minor alterations | Limited effect | Inhibits (at 30 μM) | nih.govmedchemexpress.commedchemexpress.com |
| GSK-J4 | Increased (dose- and time-dependent) | Impaired (dose- and time-dependent) | Induced (dose- and time-dependent) | Decreased | nih.govmedchemexpress.commedchemexpress.com |
Influence on Egg Oviposition
Studies investigating potential antischistosomal compounds have examined the effects of this compound on Schistosoma mansoni, a parasitic flatworm. Research indicates that this compound can influence egg oviposition in female S. mansoni worms. While often employed as an inactive isomer control for GSK-J4, this compound has been shown to inhibit female oviposition. guidetopharmacology.orgmedkoo.comguidetoimmunopharmacology.org For instance, treatment with 30 µM this compound inhibited female oviposition in S. mansoni similarly to GSK-J4 in one study. medkoo.com This effect was observed at a concentration of 30 µM, resulting in approximately 99% inhibition of oviposition. medkoo.com
Vascular Injury and Neointima Formation Studies
In the context of vascular biology research, particularly studies focusing on vascular injury and the subsequent formation of neointima, this compound has been primarily used as a control compound.
Research into vascular smooth muscle cell (VSMC) proliferation and migration, key processes in neointima formation, has employed this compound as an inactive control. In studies examining the effects of the JMJD3 inhibitor GSK J4 on VSMC activity stimulated by PDGF-BB, this compound (at a concentration of 10 µM) was used as a control. Unlike GSK J4, treatment with this compound at this concentration showed no obvious change in the expression of proliferation markers, such as Nox4, Cyclin D1, and MMP-9, when compared to the PDGF-treated control group. This indicates that, in this specific model of PDGF-BB-induced VSMC proliferation and migration, this compound does not exert a significant inhibitory effect and serves effectively as a negative control for the more active compound GSK J4.
Chondrogenesis and Osteoarthritis Research
This compound has also been utilized in research exploring chondrogenesis and osteoarthritis, often in comparison to its more active analog, GSK J4.
In studies investigating the role of H3K27me3 demethylases in chondrogenesis and osteoarthritis, this compound has been used as a control compound, described as a less active enantiomer of GSK J4. Its effects on mesenchymal stem cells (MSCs) undergoing chondrogenesis and on adult human articular cartilage have been assessed. For example, in experiments evaluating gene expression (including SOX9 and COL2A1) and H3K27Me3 staining in MSCs cultured in chondrogenic medium, the outcomes of this compound treatment were assessed alongside those of GSK J4. While GSK J4 inhibited the reduction in H3K27me3 staining induced by the chondrogenic medium, the results for this compound, used as a control, typically demonstrate a reduced or absent effect compared to GSK J4 in regulating chondrocyte activity and associated gene expression.
Myelination and Oligodendrocyte Formation in Zebrafish Models
Research utilizing automated high-resolution in vivo screening in zebrafish models has identified this compound as a compound that can influence myelination and oligodendrocyte formation. In a screen designed to identify chemical regulators of myelinating oligodendrocyte formation in zebrafish, this compound was found to reproducibly increase the number of myelinating oligodendrocytes.
Data from one such screening experiment showed the effect of this compound (hydrochloride) on oligodendrocyte number:
| Compound | Normalized Fold Change in Oligodendrocyte Number (relative to DMSO control) | Multiple Comparison Adjusted P Value |
| GSK-J5 (hydrochloride) | 1.41 | 0.0031 |
| SKP2-C25 | 1.31 | 0.0404 |
| Zebularine | 0.69 | 0.0498 |
| Apicidin | 0.68 | 0.0139 |
| Suberohydroxamic Acid | 0.65 | 0.0043 |
| IOX1 | 0.56 | 0.0003 |
| CUDC-907 | 0.37 | 0.0090 |
| PI3K/HDAC Inhibitor I | 0.30 | 0.0006 |
| (+)-JQ1 | 0.29 | 0.0001 |
| JIB-04 (NSC693627) | 0.08 | 0.0001 |
| Trichostatin A | 0.06 | 0.0001 |
Data extracted from a high-resolution in vivo screen in zebrafish.
This compound demonstrated a statistically significant increase in myelinating oligodendrocyte number with a normalized fold change of 1.41. This finding highlights a specific application of this compound in the study of myelination processes within a living organism model.
Methodological Considerations in Gsk J5 Application
Utilization as a Negative Control in In Vitro Assays
In various in vitro experimental settings, GSK J5 serves as a crucial negative control. Its primary utility stems from being a less active or inactive structural analog of GSK J4 cenmed.comnih.govnih.govneobioscience.com. Researchers utilize this compound in parallel with GSK J4 to differentiate between effects caused by specific H3K27 demethylase inhibition by GSK J4 and potential non-specific effects that might arise from the compound's chemical structure or presence in the assay system cenmed.comnih.govnih.govneobioscience.comuni.lutocris.com.
The application of this compound as an inactive control is documented across numerous studies uni.lutocris.comnih.govdelta-f.comfishersci.fi. By comparing the outcomes in the presence of GSK J4 versus this compound, researchers can confirm that the observed results are directly attributable to the enzymatic inhibition activity of GSK J4 rather than off-target interactions or other confounding factors. This is particularly important in biochemical assays designed to measure enzyme activity or binding.
Application in Cell-Based Studies for Specificity Confirmation
This compound is also widely applied in cell-based studies to confirm the specificity of GSK J4's effects cenmed.comnih.govnih.govneobioscience.comuni.lutocris.com. When GSK J4 is used to investigate the role of H3K27 demethylation in cellular processes such as differentiation, proliferation, or gene expression, this compound is included as a control. The expectation is that this compound, lacking significant inhibitory activity, will not induce the same cellular phenotypes or changes in epigenetic marks (like H3K27 methylation levels) as observed with GSK J4 cenmed.comnih.govnih.govneobioscience.comuni.lutocris.com.
Relevance in High-Throughput Screening Methodologies
This compound holds relevance in high-throughput screening (HTS) methodologies, primarily in its role alongside GSK J4. While GSK J4 itself has been utilized in HTS to identify compounds that inhibit H3K27me3 demethylases, this compound serves as a critical inactive control within these frameworks or in subsequent validation steps neobioscience.com.
In HTS or related follow-up studies aimed at discovering or validating KDM6 inhibitors, including this compound as an inactive structural analog helps to confirm that the hits identified are indeed due to specific inhibition of the target enzymes neobioscience.com. Its use ensures that the screening results are reliable and that the active compounds are distinguished from inactive or non-specifically acting molecules.
The following table summarizes the methodological applications of this compound discussed:
| Methodological Application | Role of this compound | Purpose in Study |
| In Vitro Assays (e.g., biochemical assays) | Negative/Inactive Control uni.lutocris.comnih.govdelta-f.comfishersci.fi | To confirm specificity of GSK J4's enzymatic inhibition cenmed.comnih.govnih.govneobioscience.comuni.lutocris.com |
| Cell-Based Studies | Control for Specificity Confirmation cenmed.comnih.govnih.govneobioscience.comuni.lutocris.com | To ensure observed cellular effects are due to H3K27 demethylase inhibition cenmed.comnih.govnih.govneobioscience.comuni.lutocris.com |
| High-Throughput Screening (HTS) Methodologies | Inactive Structural Analog/Control neobioscience.com | To validate hits and confirm specific inhibition in screening efforts neobioscience.com |
Future Research Trajectories and Scientific Outlook
Potential for Elucidating Off-Target Effects of Analogues
The primary utility of GSK J5 in research lies in its role as an inactive control for GSK J4. By comparing the effects of GSK J4 treatment with those of this compound, researchers can ascertain whether observed biological outcomes are specifically due to the inhibition of KDM6 enzymes by GSK J4 or a result of off-target interactions caymanchem.comhaematologica.orghaematologica.orgnih.gov.
Contribution to Understanding Epigenetic Mechanisms in Health and Disease
While this compound itself is largely inactive against KDM6 enzymes, its use as a negative control alongside active inhibitors like GSK J4 contributes significantly to understanding the roles of epigenetic mechanisms, particularly histone demethylation, in health and disease. By demonstrating that the effects of GSK J4 are not replicated by this compound, studies reinforce the importance of KDM6 activity in various biological processes and disease states caymanchem.comhaematologica.orghaematologica.orgnih.gov.
For example, research using GSK J4 and this compound has helped to elucidate the role of KDM6B and UTX in regulating the proinflammatory macrophage response and B cell differentiation tocris.comoup.com. The lack of effect with this compound in these studies underscores that the observed changes in cytokine production or cell differentiation are indeed linked to the inhibition of KDM6 activity by GSK J4. This comparative approach is crucial for attributing specific biological functions to the targeted epigenetic modifier and for understanding how dysregulation of these enzymes can contribute to diseases such as inflammatory disorders and cancer ersnet.orgnih.govox.ac.uk.
Development of Next-Generation Epigenetic Probes and Therapies
The use of this compound as a control is integral to the development and validation of next-generation epigenetic probes and potential therapies targeting histone demethylases. By helping to confirm the specificity of lead compounds like GSK J4, this compound indirectly supports the identification of promising candidates for further development.
The Structural Genomics Consortium (SGC) and other research initiatives utilize chemical probes, including GSK J1 and its derivatives, to study the function of epigenetic targets tocris.comguidetomalariapharmacology.orgguidetopharmacology.orgcaymanchem.com. The availability and characterization of inactive controls such as this compound are essential for the rigorous validation of these probes caymanchem.comresearchgate.netcaymanchem.com. Future research trajectories involve developing more selective and potent inhibitors of specific KDMs, and control compounds like this compound will continue to be vital tools in the preclinical evaluation of these novel agents. They help ensure that any therapeutic effects observed are a direct result of targeting the intended epigenetic pathway, paving the way for the development of more effective and specific epigenetic therapies oup.comnih.gov.
Q & A
Q. What experimental protocols are recommended for evaluating the effects of GSK J5 on immune cell markers like CD138+ and IgM?
- Methodological Answer : Use flow cytometry to quantify CD138+ expression and ELISA for IgM levels. Optimize cell culture conditions (e.g., media, incubation time) based on the target cell type. Reference concentrations from prior studies (e.g., 10–50 μM this compound) . Include negative controls (untreated cells) and positive controls (cells treated with known modulators like GSK J4). Replicate experiments ≥3 times to account for biological variability, and validate results using Western blot or RT-PCR for marker specificity .
Q. How do I determine the optimal concentration range for this compound in in vitro studies?
- Methodological Answer : Perform dose-response assays (e.g., 5–100 μM) with viability assays (MTT or Trypan Blue) to exclude cytotoxicity. Use nonlinear regression analysis (e.g., GraphPad Prism) to calculate IC50 or EC50 values. Cross-reference pharmacokinetic data from in vivo studies (if available) to ensure physiological relevance .
Q. What statistical methods are appropriate for analyzing sex chromosome complement-dependent variability in this compound responses?
- Methodological Answer : Apply two-way ANOVA to assess interactions between sex chromosome complement (XX vs. XY) and treatment concentration. Post hoc tests (e.g., Tukey’s) can identify significant differences between subgroups (XXF, XXM, XYF, XYM). Report effect sizes and confidence intervals to contextualize biological significance beyond p-values .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s immunomodulatory effects across different cell types or experimental models?
- Methodological Answer : Conduct systematic sensitivity analyses by varying cell lines, primary cells, or culture conditions. Use multi-omics approaches (e.g., transcriptomics/proteomics) to identify context-dependent pathways. Validate findings with genetic knockdown/overexpression models (e.g., CRISPR-Cas9) to isolate mechanism-specific effects .
Q. What strategies mitigate batch-to-batch variability in this compound compound preparation for reproducible results?
- Methodological Answer : Standardize synthesis/purification protocols (e.g., HPLC purity ≥98%) and document storage conditions (e.g., desiccated, −80°C). Use nuclear magnetic resonance (NMR) or mass spectrometry for batch verification. Include internal reference samples in each experiment to normalize inter-batch differences .
Q. How should researchers integrate this compound’s epigenetic effects with broader signaling pathway analyses?
- Methodological Answer : Combine chromatin immunoprecipitation (ChIP-seq) for histone modification markers (e.g., H3K27me3) with phospho-kinase arrays to map signaling crosstalk. Use pathway enrichment tools (e.g., DAVID, Metascape) to identify convergent nodes. Validate hypotheses with selective inhibitors/agonists of implicated pathways (e.g., JAK-STAT, NF-κB) .
Q. What ethical considerations apply when translating this compound findings from preclinical models to human studies?
- Methodological Answer : Adhere to ARRIVE guidelines for animal studies and FDA/EMA frameworks for translational rigor. Prioritize in vitro human primary cell models early in validation. For clinical trials, design phase I studies with pharmacokinetic/pharmacodynamic (PK/PD) biomarkers to minimize risk .
Data Interpretation & Reporting
Q. How should researchers present large datasets (e.g., flow cytometry, omics) in publications involving this compound?
- Methodological Answer : Use dimensionality reduction techniques (t-SNE, UMAP) for high-dimensional data visualization. Include raw data in supplementary files (e.g., .fcs files for flow cytometry) and processed data in main figures. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data repositories like Figshare or Zenodo .
Q. What criteria validate this compound’s target engagement in cellular assays?
- Methodological Answer : Employ thermal shift assays (CETSA) or cellular thermal shift assays (CETSA) to confirm target binding. Use siRNA-mediated target knockdown to correlate activity loss with reduced this compound effects. Cross-validate with orthogonal assays (e.g., surface plasmon resonance) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
